molecular formula C20H23ClN6O3S B2679077 N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 951534-16-0

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No. B2679077
CAS RN: 951534-16-0
M. Wt: 462.95
InChI Key: JMEVRLAMPWBHBT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C20H23ClN6O3S and its molecular weight is 462.95. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Imaging

Compounds within the same family as the specified chemical, particularly those incorporating pyrimidine and thiazole moieties, have been investigated for their potential in radioligand development. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. These compounds are designed for in vivo imaging, highlighting their potential in biomedical research and diagnostic imaging (Dollé et al., 2008).

Antimicrobial and Anti-Inflammatory Agents

Another area of application is in the development of antimicrobial and anti-inflammatory agents. Novel heterocyclic compounds derived from similar core structures have shown significant activity as cyclooxygenase-1/2 (COX-1/2) inhibitors, exhibiting analgesic and anti-inflammatory properties. These findings suggest the potential utility of structurally related compounds in designing new therapeutic agents (Abu‐Hashem et al., 2020).

Insecticidal Applications

Research into compounds with the thiazole and pyrimidinyl groups has also extended into the development of insecticides. Specific derivatives have been synthesized and assessed for their efficacy against agricultural pests, such as the cotton leafworm. This demonstrates the potential agricultural applications of such compounds in pest management strategies (Fadda et al., 2017).

Antitumor and Antiproliferative Agents

The exploration of thiazole-carboxamide derivatives has revealed compounds with significant antiproliferative potency against various cancer cell lines. Such research underscores the therapeutic potential of these compounds in oncology, particularly in the development of selective anti-tumor drugs (Liu et al., 2011).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O3S/c1-3-25-6-8-26(9-7-25)20-24-18-17(31-20)19(29)27(12-22-18)11-16(28)23-13-4-5-15(30-2)14(21)10-13/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEVRLAMPWBHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

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